An In-Depth Technical Guide to the Structure Elucidation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one
An In-Depth Technical Guide to the Structure Elucidation of 7-bromo-1H-benzo[d]oxazin-2(4H)-one
Introduction
The 1H-benzo[d]oxazin-2(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, making them attractive targets for synthetic chemists. The precise determination of the structure of novel analogs is paramount for understanding their structure-activity relationships and ensuring the integrity of subsequent research. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical processes involved in the structural elucidation of a specific, previously uncharacterized derivative: 7-bromo-1H-benzo[d]oxazin-2(4H)-one.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the actual scientific process of discovery. We will proceed through a logical sequence of analytical techniques, from initial molecular formula determination to the fine-grained mapping of atomic connectivity, explaining the causality behind each experimental choice and demonstrating how each piece of data contributes to the final, unambiguous structural assignment.
The Elucidation Workflow: A Self-Validating System
The core principle of modern structure elucidation is the use of orthogonal analytical techniques that corroborate one another. No single experiment provides the complete picture; rather, a tapestry of evidence is woven from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.
Caption: A logical workflow for the structure elucidation of a novel organic compound.
Part 1: Foundational Analysis - Molecular Weight and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Blueprint
Expertise & Experience: The first step in characterizing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. For 7-bromo-1H-benzo[d]oxazin-2(4H)-one, the presence of a bromine atom is a key feature that provides a distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (M⁺ and M+2).[3]
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Relative Abundance | Interpretation |
| [M]⁺ | 226.9685 | ~100% | Molecular ion containing ⁷⁹Br (C₈H₆⁷⁹BrNO₂) |
| [M+2]⁺ | 228.9665 | ~98% | Molecular ion containing ⁸¹Br (C₈H₆⁸¹BrNO₂) |
| [M-CO]⁺ | 198.9736 | Variable | Loss of carbon monoxide from the cyclic carbamate |
| [M-CO₂]⁺ | 182.9787 | Variable | Loss of carbon dioxide |
| [M-Br]⁺ | 148.0448 | Variable | Loss of the bromine radical, a common fragmentation for halogenated aromatics.[4] |
| [C₆H₄N]⁺ | 90.0338 | Variable | Fragmentation of the heterocyclic ring |
Trustworthiness: The observation of the characteristic M⁺/[M+2] doublet with nearly equal intensities is a self-validating indicator for the presence of a single bromine atom in the molecule.[2] The accurate mass measurement from HRMS allows for the unambiguous determination of the elemental composition, C₈H₆BrNO₂, which is consistent with the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Analysis Parameters (ESI):
-
Ionization Mode: Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Acquire the spectrum, ensuring sufficient resolution to distinguish isotopic peaks and allow for accurate mass determination to at least four decimal places.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For 7-bromo-1H-benzo[d]oxazin-2(4H)-one, we expect to see characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the C=O of the cyclic carbamate, and the C-O and C-N bonds within the heterocyclic ring. The cyclic carbamate (a six-membered ring) is expected to have a carbonyl stretching frequency around 1750-1770 cm⁻¹, which is higher than that of a typical acyclic carbamate due to ring strain.[4][6]
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3150 | Medium | N-H stretching vibration of the carbamate |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Weak | Aliphatic C-H stretching (CH₂) |
| ~1760 | Strong | C=O stretching of the cyclic carbamate |
| ~1600, ~1480 | Medium | C=C stretching vibrations of the aromatic ring |
| ~1250 | Strong | Asymmetric C-O-C stretching |
| ~1100 | Medium | C-N stretching |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
| ~600-500 | Medium | C-Br stretching |
Trustworthiness: The strong absorption band around 1760 cm⁻¹ is a highly reliable indicator of the cyclic carbamate carbonyl group.[4][6] This, in conjunction with the N-H stretching band, strongly supports the presence of the 1H-benzo[d]oxazin-2(4H)-one core.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Analysis Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Collect the spectrum and perform a background subtraction using the empty ATR crystal.
Part 2: High-Resolution Structural Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, we can piece together the complete atomic connectivity.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: ¹H NMR provides information about the chemical environment of the protons in the molecule. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine atom and the fused heterocyclic ring. The methylene (-CH₂-) protons and the amine (N-H) proton will also have characteristic signals.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~10.8 | br s | - | 1H | 1-NH |
| H-b | ~7.45 | d | J = 2.0 Hz | 1H | 8-H |
| H-c | ~7.30 | dd | J = 8.5, 2.0 Hz | 1H | 6-H |
| H-d | ~7.05 | d | J = 8.5 Hz | 1H | 5-H |
| H-e | ~4.60 | s | - | 2H | 4-CH₂ |
Causality of Assignments:
-
1-NH (H-a): The carbamate proton is typically deshielded and often appears as a broad singlet.
-
Aromatic Protons (H-b, H-c, H-d): The bromine atom is an ortho, para-director and has a moderate deshielding effect. The proton ortho to the bromine (H-6) and the proton para to the bromine (H-8) will be shifted downfield. The coupling pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.
-
4-CH₂ (H-e): The methylene protons are adjacent to an oxygen atom and the aromatic ring, placing them in the range of 4.5-5.0 ppm. The singlet multiplicity indicates no adjacent protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carbamate is expected to be significantly downfield. The carbon directly attached to the bromine will also have a characteristic chemical shift.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~154 | 2-C=O |
| C-2 | ~140 | 8a-C |
| C-3 | ~132 | 6-C |
| C-4 | ~128 | 8-C |
| C-5 | ~125 | 4a-C |
| C-6 | ~118 | 5-C |
| C-7 | ~115 | 7-C-Br |
| C-8 | ~68 | 4-CH₂ |
Causality of Assignments:
-
2-C=O (C-1): Carbamate carbonyl carbons are typically found in the 150-160 ppm range.
-
Aromatic Carbons (C-2 to C-7): The chemical shifts are influenced by the substituents. The carbon attached to bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbons ortho and para to the bromine will be deshielded. The carbons attached to the heteroatoms (C-8a and C-4a) will also have distinct chemical shifts.[7]
-
4-CH₂ (C-8): The methylene carbon, being attached to an oxygen, will appear in the 60-70 ppm range.
2D NMR Spectroscopy: Connecting the Dots
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are crucial for unambiguously assembling the molecular structure.[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. This is essential for tracing out the connectivity of the aromatic protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two and three bonds (long-range ¹H-¹³C correlations). This is the key experiment for connecting different spin systems and identifying quaternary (non-protonated) carbons.[10]
Predicted 2D NMR Correlations:
Caption: Key predicted HMBC correlations for confirming the structure.
Trustworthiness and Self-Validation:
-
COSY: A correlation between H-c (dd) and both H-b (d) and H-d (d) will confirm their adjacency on the aromatic ring.
-
HSQC: This will directly link the proton signals (H-b, H-c, H-d, H-e) to their corresponding carbon signals (C-8, C-6, C-5, C-4).
-
HMBC: This is the ultimate validation. For example, the methylene protons (H-e) showing a correlation to the carbonyl carbon (C-1) and the aromatic carbons C-4a and C-5 definitively connects the heterocyclic ring to the benzene ring at the correct position.[11] The correlation from the NH proton (H-a) to the carbonyl carbon (C-1) and the quaternary carbon C-8a confirms the carbamate structure.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
-
Analysis Parameters:
-
COSY: Standard gradient-selected COSY (gCOSY) sequence.
-
HSQC: Standard gradient-selected HSQC sequence optimized for a one-bond ¹J(CH) of ~145 Hz.
-
HMBC: Standard gradient-selected HMBC sequence optimized for long-range couplings of 8-10 Hz.[12]
-
-
Data Acquisition and Processing: Acquire and process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Phase and reference the spectra correctly.
Part 3: Final Structure Confirmation
The convergence of data from all analytical techniques provides an unambiguous confirmation of the structure of 7-bromo-1H-benzo[d]oxazin-2(4H)-one.
-
Mass Spectrometry established the correct molecular formula (C₈H₆BrNO₂) and confirmed the presence of a single bromine atom.
-
FTIR Spectroscopy identified the key functional groups: an N-H bond, a cyclic carbamate carbonyl, and an aromatic ring.
-
¹H and ¹³C NMR provided the number of unique protons and carbons and gave initial insights into their chemical environments.
-
2D NMR (COSY, HSQC, and HMBC) served as the definitive proof, mapping out the precise connectivity of all atoms in the molecule and confirming the substitution pattern on the aromatic ring.
This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any future research or development involving this compound.
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